Cas no 137864-75-6 (ethyl 2-(aminomethyl)-3-methylbutanoate)
ethyl 2-(aminomethyl)-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester
- ethyl 2-(aminomethyl)-3-methylbutanoate
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- MDL: MFCD20275302
Computed Properties
- Exact Mass: 195.10274
Experimental Properties
- PSA: 52.32
ethyl 2-(aminomethyl)-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-322566-1g |
ethyl 2-(aminomethyl)-3-methylbutanoate |
137864-75-6 | 1g |
$986.0 | 2023-09-04 | ||
| Enamine | EN300-322566-5g |
ethyl 2-(aminomethyl)-3-methylbutanoate |
137864-75-6 | 5g |
$2858.0 | 2023-09-04 | ||
| Enamine | EN300-322566-10g |
ethyl 2-(aminomethyl)-3-methylbutanoate |
137864-75-6 | 10g |
$4236.0 | 2023-09-04 | ||
| Enamine | EN300-322566-0.05g |
ethyl 2-(aminomethyl)-3-methylbutanoate |
137864-75-6 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
| Enamine | EN300-322566-0.1g |
ethyl 2-(aminomethyl)-3-methylbutanoate |
137864-75-6 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
| Enamine | EN300-322566-0.25g |
ethyl 2-(aminomethyl)-3-methylbutanoate |
137864-75-6 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
| Enamine | EN300-322566-0.5g |
ethyl 2-(aminomethyl)-3-methylbutanoate |
137864-75-6 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
| Enamine | EN300-322566-1.0g |
ethyl 2-(aminomethyl)-3-methylbutanoate |
137864-75-6 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
| Enamine | EN300-322566-2.5g |
ethyl 2-(aminomethyl)-3-methylbutanoate |
137864-75-6 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
| Enamine | EN300-322566-5.0g |
ethyl 2-(aminomethyl)-3-methylbutanoate |
137864-75-6 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 |
ethyl 2-(aminomethyl)-3-methylbutanoate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on ethyl 2-(aminomethyl)-3-methylbutanoate
Ethyl 2-(Aminomethyl)-3-Methylbutanoate (CAS No. 137864-75-6): An Overview of Its Properties, Applications, and Recent Research
Ethyl 2-(aminomethyl)-3-methylbutanoate (CAS No. 137864-75-6) is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. This compound is characterized by its unique structure, which includes an ethyl ester group, an aminomethyl moiety, and a branched alkyl chain. These structural features contribute to its diverse chemical properties and potential biological activities.
The chemical structure of ethyl 2-(aminomethyl)-3-methylbutanoate consists of an ethyl ester linked to a carboxylic acid group, which is further substituted with an aminomethyl group and a methylated butyl chain. This combination of functional groups provides the compound with both hydrophilic and hydrophobic properties, making it suitable for various chemical reactions and biological interactions.
Physical Properties: Ethyl 2-(aminomethyl)-3-methylbutanoate is a colorless liquid at room temperature with a characteristic odor. It has a molecular weight of approximately 161.25 g/mol and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. The compound's solubility in water is limited due to its hydrophobic nature, but it can be dissolved in aqueous solutions with the addition of surfactants or co-solvents.
Synthesis: The synthesis of ethyl 2-(aminomethyl)-3-methylbutanoate can be achieved through several routes. One common method involves the reaction of 2-(aminomethyl)-3-methylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Another approach involves the coupling of 2-(aminomethyl)-3-methylbutanoyl chloride with ethanol using a base like triethylamine to neutralize the hydrogen chloride byproduct.
Biological Activity: Recent research has highlighted the potential biological activities of ethyl 2-(aminomethyl)-3-methylbutanoate. Studies have shown that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism behind its antimicrobial activity is thought to involve the disruption of bacterial cell membranes, leading to cell death.
In addition to its antimicrobial properties, ethyl 2-(aminomethyl)-3-methylbutanoate has been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. This suggests that it may have potential applications in the treatment of inflammatory diseases.
Pharmaceutical Applications: The unique combination of functional groups in ethyl 2-(aminomethyl)-3-methylbutanoate makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. It has been used as a building block in the development of drugs targeting various therapeutic areas, including cardiovascular diseases, neurological disorders, and cancer. For example, researchers have synthesized derivatives of ethyl 2-(aminomethyl)-3-methylbutanoate that exhibit enhanced potency and selectivity for specific biological targets.
Toxicology: While ethyl 2-(aminomethyl)-3-methylbutanoate is generally considered safe for use in laboratory settings, it is important to handle it with appropriate precautions. Toxicological studies have shown that the compound has low acute toxicity when administered orally or dermally. However, prolonged exposure or high concentrations may cause irritation to the skin and eyes. Therefore, it is recommended to use personal protective equipment (PPE) such as gloves and goggles when handling this compound.
Environmental Impact: The environmental impact of ethyl 2-(aminomethyl)-3-methylbutanoate is another important consideration. Studies have shown that the compound is biodegradable under aerobic conditions and does not accumulate in aquatic environments. However, it is important to dispose of waste containing this compound according to local regulations to minimize any potential environmental risks.
Current Research Trends: Ongoing research on ethyl 2-(aminomethyl)-3-methylbutanoate is focused on exploring its potential applications in drug delivery systems and nanotechnology. Scientists are investigating the use of this compound as a carrier molecule for targeted drug delivery, which could improve the efficacy and reduce the side effects of therapeutic agents. Additionally, there is growing interest in using ethyl 2-(aminomethyl)-3-methylbutanoate as a building block for self-assembling nanostructures with unique optical and electronic properties.
In conclusion, Ethyl 2-(aminomethyl)-3-methylbutanoate (CAS No. 137864-75-6) is a multifaceted organic compound with promising applications in various fields. Its unique chemical structure endows it with diverse physical properties and biological activities, making it an attractive candidate for further research and development. As new studies continue to uncover its potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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